Tert-butyl (3as,7as)-2-formyl-octahydro-1h-indole-1-carboxylate
Description
Tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate (CAS: 2613366-52-0) is a bicyclic heterocyclic compound with the molecular formula C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol . Its structure features a fused octahydroindole core substituted with a formyl group at position 2 and a tert-butyl carboxylate group at position 1. The stereochemistry (3aS,7aS) is critical, as it dictates spatial orientation and reactivity, making the compound valuable in asymmetric synthesis and pharmaceutical intermediates . The formyl group enhances its utility in nucleophilic additions or condensations, while the tert-butyl ester provides steric protection for the carboxylate moiety during synthetic transformations .
Properties
IUPAC Name |
tert-butyl (3aS,7aS)-2-formyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h9-12H,4-8H2,1-3H3/t10-,11?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIKMGKDLPPBEQ-PRWSFJOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2CC1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as a reagent, along with a suitable base such as triethylamine, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including tert-butyl (3as,7as)-2-formyl-octahydro-1h-indole-1-carboxylate, can be scaled up using continuous flow processes. These methods enhance efficiency and yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The formyl group at position 2 undergoes nucleophilic additions due to its electrophilic carbonyl carbon.
Key findings:
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Hydrazone formation occurs under mild conditions (room temperature, ethanol solvent) with quantitative yields.
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Grignard additions require anhydrous THF at −78°C to prevent over-addition.
Photocyclization Reactions
The compound participates in [6π] electrocyclic reactions under UV irradiation, forming fused polycyclic structures.
| Wavelength (nm) | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 366 | Acetonitrile | cis-Hexahydrocarbazol-4-one | 98 | |
| 350 | DCM | trans-Hexahydrocarbazol-4-one | 85 |
Mechanistic insights:
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DFT calculations confirm the reaction proceeds via a triplet excited state (T₁) .
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Epimerization to the cis-isomer occurs spontaneously on silica gel .
Reductive Amination
The formyl group facilitates reductive amination with primary amines.
| Amine | Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylamine | NaBH₃CN | MeOH, 0°C, 12h | N-Benzylamino derivative | 72 | |
| Cyclohexylamine | NaBH(OAc)₃ | DCE, rt, 24h | N-Cyclohexyl derivative | 68 |
Notable observation:
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Steric hindrance from the octahydroindole framework reduces yields with bulkier amines.
Oxidation Reactions
The formyl group can be oxidized to a carboxylic acid under strong conditions.
| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| KMnO₄ | H₂O/acetone | 60°C | 2-Carboxy-octahydroindole derivative | 55 | |
| Jones reagent | Acetone | 0°C | Same as above | 63 |
Side reactions:
-
Over-oxidation of the indole ring is minimized using buffered KMnO₄.
Hydrogenation and Cyclization
Catalytic hydrogenation modifies the bicyclic framework.
| Catalyst | Pressure (atm) | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd/C | 1 | AcOH | 1-(tert-Butoxycarbonyl)octahydroindole-2-carboxylic acid | 89 | |
| PtO₂ | 3 | EtOH | Saturated indole derivative | 78 |
Key detail:
Scientific Research Applications
Medicinal Chemistry
1.1 Antihypertensive Agents
One of the notable applications of this compound is in the development of antihypertensive agents. It serves as a precursor for synthesizing compounds similar to Perindopril, a widely used medication for hypertension. The structural similarity allows for modifications that can enhance pharmacological properties while maintaining efficacy against high blood pressure .
1.2 Neuroprotective Properties
Research indicates that derivatives of octahydroindole compounds exhibit neuroprotective effects. Tert-butyl (3as,7as)-2-formyl-octahydro-1H-indole-1-carboxylate can be explored for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Organic Synthesis
2.1 Building Block in Synthesis
This compound acts as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:
- Esterification : The carboxylate group can form esters with alcohols, facilitating the synthesis of more complex molecules .
- Cyclization Reactions : The indole ring can undergo cyclization, leading to the formation of fused or spirocyclic structures that are valuable in drug discovery .
- Substitution Reactions : The indole moiety allows for electrophilic substitution reactions, which are crucial in synthesizing diverse pharmaceutical compounds .
Materials Science
3.1 Polymer Chemistry
The compound's structure can be utilized in polymer chemistry as a monomer or additive. Its ability to form stable bonds can enhance the properties of polymers, making them more suitable for specific applications such as coatings or biomedical devices .
3.2 Nanotechnology
In nanotechnology, derivatives of octahydroindole compounds have been explored for their potential use in drug delivery systems. Their unique structural properties may enable targeted delivery mechanisms, improving the efficacy of therapeutic agents while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl (3as,7as)-2-formyl-octahydro-1h-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability . The indole core can interact with various biological targets, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate with structurally related indole derivatives, emphasizing functional groups, stereochemistry, and applications:
Functional Group Analysis
- Formyl vs. Carboxylic Acid : The formyl group in the target compound enables aldehyde-specific reactions (e.g., Wittig olefination or reductive amination), whereas carboxylic acid derivatives like (2S,3aS,7aS)-octahydroindole-2-carboxylic acid are used in peptide coupling or salt formation .
- Ketone vs. Hydroxy: The ketone-containing analog (CAS: 143268-07-9) lacks the formyl group’s reactivity but participates in carbonyl reductions or enolate chemistry. The hydroxy and tolylethynyl substituents in the 3aR,4S,7aR derivative introduce hydrogen-bonding and π-stacking capabilities, useful in coordination chemistry .
Stereochemical Impact
The 3aS,7aS configuration in the target compound ensures enantioselectivity in drug synthesis, mirroring the role of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid in Perindopril production . In contrast, the 3aR,7aR stereoisomer (e.g., the 5-oxo derivative) may exhibit divergent biological activity due to altered spatial interactions .
Pharmacological Relevance
The (3aS,7aS) stereochemistry is pivotal for binding to chiral targets, such as angiotensin-converting enzyme (ACE) in hypertension drugs. In contrast, non-carboxylate analogs (e.g., ketone or hydroxy derivatives) are less common in approved therapeutics but serve as scaffolds for novel bioactive molecules .
Research Findings and Data
Physicochemical Properties
- XLogP3 : Estimated at ~2.1 (moderate lipophilicity) for the target compound, comparable to its carboxylic acid analog (XLogP3 ~1.8) .
Stability and Handling
Like other tert-butyl esters, the compound is stable under basic conditions but susceptible to acid hydrolysis. Storage at 2–8°C in inert atmospheres is recommended .
Biological Activity
Tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate, a compound with the CAS number 2613366-52-0, has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C14H23NO3
- Molecular Weight : 269.34 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Starting Materials : The synthesis often begins with commercially available precursors such as indole derivatives.
- Reagents : Key reagents may include tert-butyl(dimethyl)silyl chloride and various coupling agents.
- Reactions : The compound can undergo oxidation, reduction, and substitution reactions to modify its functional groups and enhance biological activity .
This compound exhibits biological activity primarily through its interaction with specific molecular targets. Indole derivatives are known to modulate the activity of various receptors and enzymes, which can lead to diverse biological effects including:
- Antiviral Activity : Some indole derivatives have shown potential in inhibiting viral replication.
- Anti-inflammatory Properties : Compounds in this class may reduce inflammation by modulating cytokine production.
- Anticancer Effects : Research indicates that certain indole derivatives can induce apoptosis in cancer cells .
Case Studies and Research Findings
- Inhibition Studies : A study indicated that certain derivatives exhibited significant inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, suggesting potential applications in combating bacterial infections .
- Anticancer Research : Another investigation highlighted the anticancer properties of similar indole compounds, demonstrating their ability to inhibit cell proliferation in various cancer cell lines .
- Biological Screening : The compound has been included in high-throughput screening assays aimed at identifying new therapeutic agents against diseases such as cancer and infectious diseases .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
